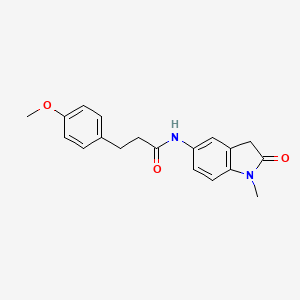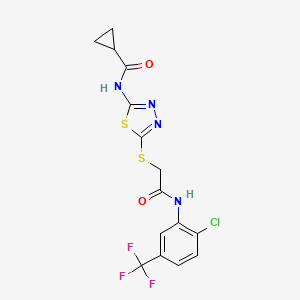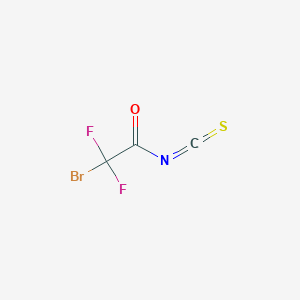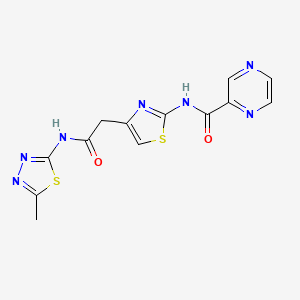![molecular formula C18H17FN4OS B2429452 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034467-90-6](/img/structure/B2429452.png)
2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a pyrazolyl group, and a pyridinyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, sulfanyl, pyrazolyl, and pyridinyl groups. Each of these groups can participate in different types of chemical reactions .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Researchers have synthesized pyrazole-acetamide derivatives, which include structures similar to 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide. These derivatives were used to create Co(II) and Cu(II) coordination complexes. The study revealed that these complexes exhibit significant antioxidant activity, as determined by various in vitro assays such as DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).
Anticancer Activity
- Sulfonamide derivatives, structurally related to the compound , have been studied for their cytotoxic activity against cancer cell lines, including breast and colon cancer. One of these compounds showed significant potency against breast cancer cell lines (Ghorab et al., 2015).
Anti-Lung Cancer Activity
- A study on fluoro substituted benzo[b]pyran derivatives, structurally related to 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide, demonstrated anti-lung cancer activity. The compounds were tested against human cancer cell lines and showed anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).
Antimicrobial Screening
- Acetamide derivatives, including those structurally similar to the compound , were synthesized and evaluated for their antimicrobial properties. They exhibited significant antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).
Antiviral Applications
- A study focused on the molecular structure, NBO analysis, and spectroscopic properties of a novel anti-COVID-19 molecule structurally related to the compound . It demonstrated potential antiviral potency against SARS-CoV-2 protein, based on molecular docking studies (Mary et al., 2020).
Synthesis and Fluorogenic Applications
- Research on the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, derived from similar acetamide compounds, suggests potential use as fluorogenic dyes. These compounds exhibited significant bathochromic shifts in their absorption and emission maxima (Zaitseva et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target tyrosine kinases found in receptors such as ‘kit’ and pdgfrα . These receptors are often abnormal (mutated) and overactive in certain cells, causing them to multiply uncontrollably .
Mode of Action
The compound likely interacts with its targets by binding to them, thereby inhibiting their activity. This is a common mode of action for many drugs that target tyrosine kinases . The binding of the compound to its targets could result in changes to the cellular processes controlled by these targets.
Biochemical Pathways
Similar compounds have been found to affect the ras/raf/mek/erk signaling cascade , which is a crucial pathway in cell division and growth. By inhibiting this pathway, the compound could potentially slow down or stop the growth of certain cells.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound might also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific cells and targets it interacts with. If the compound does indeed inhibit tyrosine kinases, it could potentially stop or slow down the growth of certain cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)17-8-13(6-7-20-17)9-21-18(24)12-25-16-4-2-15(19)3-5-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHJWFYEIPIHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

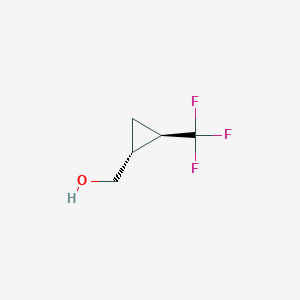
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
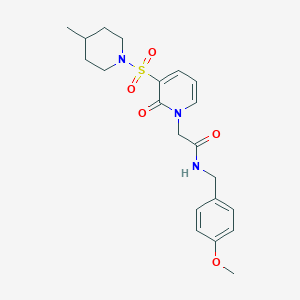
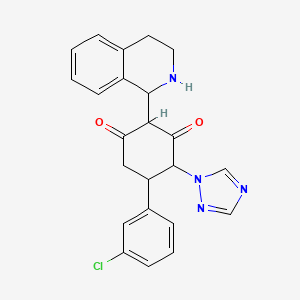

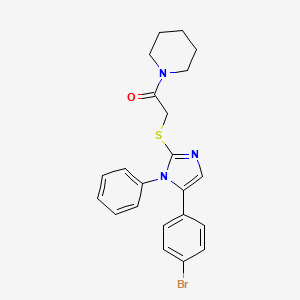
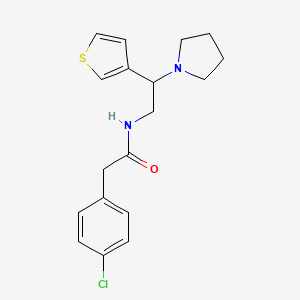
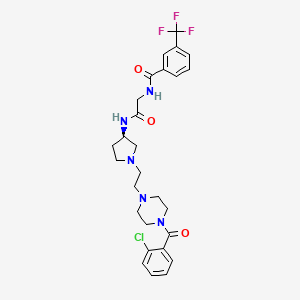

![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)
